molecular formula C5H6N2O2 B2698152 4-Ethyl-1,2,5-oxadiazole-3-carbaldehyde CAS No. 1368006-40-9

4-Ethyl-1,2,5-oxadiazole-3-carbaldehyde

Cat. No.: B2698152
CAS No.: 1368006-40-9
M. Wt: 126.115
InChI Key: YXCTWIHJCAVYGU-UHFFFAOYSA-N
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Description

4-Ethyl-1,2,5-oxadiazole-3-carbaldehyde (CAS 1368006-40-9) is a versatile chemical scaffold based on the 1,2,5-oxadiazole heterocyclic core. This compound integrates two critical functional groups: the 1,2,5-oxadiazole ring, recognized for its application in high-energy density materials and as a component in biologically active molecules , and a reactive aldehyde moiety. This structure makes it a valuable precursor in organic synthesis, particularly for constructing more complex molecular architectures. The primary research value of this compound lies in its role as a synthetic intermediate. The aldehyde group is a versatile handle for further chemical transformation, enabling its use in condensation reactions, the formation of Schiff bases, and as a starting point for the synthesis of various carboxylic acid derivatives . While specific biological data for this exact molecule is limited in the public domain, its core structure is closely related to other oxadiazole derivatives that have been extensively studied for their wide spectrum of pharmacological activities. Oxadiazole isomers, in general, are known to exhibit anticancer, antibacterial, antifungal, and anti-inflammatory properties, and they often function as bioisosteres for amide and ester functional groups in drug discovery, which can enhance the metabolic stability and pharmacokinetic profiles of lead compounds . Researchers can leverage this reagent in medicinal chemistry programs to develop novel therapeutic agents, or in materials science for the creation of specialized heterocyclic compounds. Its structure, featuring both a heteroaromatic system and a formyl group, provides a unique platform for innovation in these fields. This product is intended For Research Use Only. It is not intended for diagnostic or therapeutic uses, nor for human consumption.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-ethyl-1,2,5-oxadiazole-3-carbaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H6N2O2/c1-2-4-5(3-8)7-9-6-4/h3H,2H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YXCTWIHJCAVYGU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NON=C1C=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H6N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

126.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Advanced Synthetic Strategies for 4 Ethyl 1,2,5 Oxadiazole 3 Carbaldehyde and Its Structural Analogues

Retrosynthetic Analysis of the 1,2,5-Oxadiazole Core and Carbaldehyde Functionalization

A thorough retrosynthetic analysis is paramount in devising an efficient synthesis for 4-Ethyl-1,2,5-oxadiazole-3-carbaldehyde. This process involves the deconstruction of the target molecule into simpler, commercially available, or readily synthesizable precursors.

Key Precursors and Strategic Building Blocks for Oxadiazole Ring Construction

The principal disconnection of the 1,2,5-oxadiazole ring leads to a vicinal dioxime, a common precursor for this heterocycle. For the target molecule, the key intermediate would be (Z,Z)-pentane-2,3-dione dioxime. This symmetrical dioxime ensures the formation of a single 3,4-disubstituted 1,2,5-oxadiazole product upon cyclization.

Another retrosynthetic approach involves the cycloaddition of a nitrile oxide with a nitrile. However, for a 3,4-disubstituted 1,2,5-oxadiazole, this is less direct as it typically forms 1,2,4-oxadiazoles. A more viable, albeit complex, strategy could involve the dimerization of a nitrile oxide, which can lead to a furoxan (1,2,5-oxadiazole N-oxide), followed by deoxygenation. thieme-connect.de

The primary and most straightforward building block for the synthesis of the 3-ethyl-4-substituted-1,2,5-oxadiazole core is pentane-2,3-dione. Oximation of this diketone would yield the necessary pentane-2,3-dione dioxime.

Target Molecule Key Precursor Strategic Building Block
This compound(Z,Z)-pentane-2,3-dione dioximePentane-2,3-dione

Methodologies for Introducing the Ethyl Substituent and Carbaldehyde Moiety

The introduction of the ethyl and carbaldehyde groups can be achieved through two main strategies:

Strategy 1: Pre-functionalized Building Blocks: This approach involves incorporating the ethyl group into the acyclic precursor before the cyclization to form the oxadiazole ring. The carbaldehyde functionality can then be introduced via post-cyclization modification of a suitable precursor group. For instance, a methyl group can be oxidized to a carbaldehyde. Therefore, the synthesis would commence with a building block already containing the carbon framework for the ethyl and a methyl group, such as 3-methylpentane-2,4-dione, which can be converted to the corresponding dioxime.

Strategy 2: Post-Cyclization Functionalization: This strategy involves forming a 3,4-disubstituted 1,2,5-oxadiazole with functional groups that can be subsequently converted to the desired ethyl and carbaldehyde moieties. For example, one could start with 3,4-dimethyl-1,2,5-oxadiazole (B1295370) and perform selective functionalization on each methyl group. However, achieving such selectivity can be challenging. A more controlled approach would be to start with a precursor like 3-ethyl-1,2,5-oxadiazole-4-carboxylic acid, which can be reduced to the corresponding alcohol and then oxidized to the aldehyde.

Direct and Stepwise Synthetic Pathways

The synthesis of this compound can be approached through several direct and stepwise pathways, each with its own set of advantages and challenges.

Cyclization Reactions for 1,2,5-Oxadiazole Ring Formation (e.g., from nitrile oxides or diamines)

The most common and efficient method for the construction of the 1,2,5-oxadiazole ring is the cyclodehydration of a vicinal dioxime. organic-chemistry.org This reaction is typically carried out by heating the dioxime with a dehydrating agent.

A plausible synthetic route starting from pentane-2,3-dione is as follows:

Oximation: Pentane-2,3-dione is reacted with hydroxylamine (B1172632) hydrochloride in the presence of a base, such as sodium acetate, to form pentane-2,3-dione dioxime.

Cyclization: The resulting dioxime is then heated, often in the presence of a dehydrating agent like succinic anhydride (B1165640) or under alkaline conditions, to yield 3,4-diethyl-1,2,5-oxadiazole as a byproduct, with the main product being 3-ethyl-4-methyl-1,2,5-oxadiazole if starting from an appropriately substituted diketone. A more direct precursor would be 2,3-dioxopentanal oxime, though its synthesis is more complex.

Alternative, less common methods for the formation of the 1,2,5-oxadiazole ring include the reaction of α-azido oximes or the oxidation of diamines, though these are generally less applicable for the synthesis of simple alkyl-substituted derivatives.

Post-Cyclization Functionalization and Derivatization of the Oxadiazole Scaffold

Once the 3-ethyl-4-methyl-1,2,5-oxadiazole scaffold is synthesized, the next crucial step is the selective oxidation of the methyl group to a carbaldehyde. This transformation can be challenging due to the stability of the oxadiazole ring.

Proposed Functionalization Pathway:

Halogenation: The methyl group at the 4-position can be selectively halogenated, for instance, using N-bromosuccinimide (NBS) under radical conditions (e.g., with AIBN as an initiator) to form 4-(bromomethyl)-3-ethyl-1,2,5-oxadiazole.

Hydrolysis and Oxidation: The bromomethyl derivative can then be hydrolyzed to the corresponding alcohol, 4-(hydroxymethyl)-3-ethyl-1,2,5-oxadiazole. Subsequent mild oxidation of this primary alcohol using reagents like pyridinium (B92312) chlorochromate (PCC) or Dess-Martin periodinane would yield the target compound, this compound.

Another approach involves the direct oxidation of the methyl group. However, this often requires harsh conditions that could potentially degrade the oxadiazole ring.

Optimization of Reaction Conditions: Temperature, Solvents, Catalysis, and Pressure

The optimization of reaction conditions is critical for maximizing the yield and purity of the final product.

Cyclization Step: The dehydration of the vicinal dioxime is sensitive to temperature and the choice of dehydrating agent. Overheating can lead to decomposition. The reaction is typically carried out in a high-boiling solvent to ensure a controlled and consistent temperature.

Functionalization Steps:

Halogenation: The radical halogenation with NBS requires careful control of temperature and initiator concentration to avoid side reactions.

Oxidation: The choice of oxidizing agent for the conversion of the alcohol to the aldehyde is crucial. Mild oxidants are preferred to prevent over-oxidation to the carboxylic acid or degradation of the heterocyclic ring.

The following table summarizes the key reaction parameters for a proposed synthetic route.

Reaction Step Reagents Solvent Temperature Catalyst/Pressure
OximationHydroxylamine hydrochloride, Sodium acetateEthanol/WaterRefluxN/A
CyclizationPentane-2,3-dione dioxime, Succinic anhydrideTolueneRefluxN/A
Bromination3-ethyl-4-methyl-1,2,5-oxadiazole, NBS, AIBNCarbon tetrachlorideRefluxN/A
Hydrolysis4-(bromomethyl)-3-ethyl-1,2,5-oxadiazole, Water/AcetoneAcetone/WaterRefluxN/A
Oxidation4-(hydroxymethyl)-3-ethyl-1,2,5-oxadiazole, PCCDichloromethaneRoom TemperatureN/A

Sustainable and Atom-Economical Approaches in Synthesis

The development of sustainable chemical processes is a primary goal in modern synthetic chemistry, driven by the need to minimize environmental impact and improve efficiency. numberanalytics.com The core tenets of this approach, such as atom economy, waste reduction, and the use of safer reagents, are highly relevant to the synthesis of specialized heterocyclic compounds like this compound. numberanalytics.comrasayanjournal.co.in

Green synthetic protocols aim to reduce or eliminate the use and generation of hazardous substances. rasayanjournal.co.in For the synthesis of oxadiazole derivatives, this often involves replacing traditional harsh reagents and solvents with more benign alternatives and employing energy-efficient techniques. numberanalytics.com

Traditional vs. Potential Green Synthesis of the 1,2,5-Oxadiazole Core:

The classical synthesis of the 1,2,5-oxadiazole ring involves the cyclodehydration of an α-dioxime (a glyoxime). thieme-connect.de This step often employs aggressive dehydrating agents like thionyl chloride or phosphorus oxychloride, which have poor atom economy and generate significant acidic waste. thieme-connect.deekb.eg

Green alternatives could focus on several areas:

Catalytic Dehydration: Investigating solid acid catalysts or other heterogeneous catalysts that can be easily recovered and reused, minimizing waste. Heating a glyoxime (B48743) with silica (B1680970) gel has been reported as one such method for forming 1,2,5-oxadiazoles. thieme-connect.de

Alternative Solvents: Replacing chlorinated solvents with safer, bio-based solvents or even water, where feasible. numberanalytics.com

Energy-Efficient Methods: The use of microwave irradiation or ultrasound-mediated synthesis has proven effective in accelerating reactions and improving yields for other heterocyclic systems, often under solvent-free conditions. rasayanjournal.co.inresearchgate.net These methods could potentially reduce reaction times and energy consumption compared to conventional heating. researchgate.net

An illustrative comparison highlights the potential benefits of a green protocol over a conventional one for the key cyclization step.

Table 1: Illustrative Comparison of Conventional vs. Potential Green Synthesis for the 1,2,5-Oxadiazole Ring Formation
MetricConventional Method (e.g., Thionyl Chloride)Potential Green Method (e.g., Catalytic Dehydration)
Reagent Thionyl Chloride (SOCl₂)Reusable Solid Acid Catalyst (e.g., Silica Gel)
Solvent Chlorinated solvents (e.g., Dichloromethane)Minimal/No Solvent or Green Solvent (e.g., Water, Ethanol)
Byproducts SO₂, HClWater
Atom Economy LowHigh
Workup Aqueous quench and extractionSimple filtration of catalyst

For a disubstituted heterocycle like this compound, achieving the correct arrangement of substituents (regioselectivity) and modifying one functional group without affecting the other (chemoselectivity) is crucial for an efficient synthesis.

Regioselectivity: The primary challenge in synthesizing an unsymmetrically substituted 1,2,5-oxadiazole is controlling the regiochemistry during ring formation. If starting from an unsymmetrical glyoxime, the cyclization can potentially lead to a mixture of regioisomers. A strategy to ensure high regioselectivity would involve a stepwise construction of the molecule, where one substituent is introduced before the other, followed by a ring-closing step that can only proceed in one orientation. While specific methodologies for this target are not detailed in the literature, general approaches in heterocyclic synthesis often rely on precursors where the desired connectivity is already established. acs.orgacs.org

Chemoselectivity: The target molecule contains both an ethyl group and a carbaldehyde (aldehyde) group. The aldehyde is significantly more reactive and susceptible to oxidation, reduction, or nucleophilic attack. A robust synthetic strategy must therefore protect the aldehyde group or, more likely, introduce it at a late stage. A common and efficient approach would be the mild oxidation of a more stable precursor, such as a primary alcohol (4-Ethyl-1,2,5-oxadiazole-3-methanol). This late-stage functionalization avoids subjecting the sensitive aldehyde to harsh conditions during the construction of the oxadiazole ring.

Table 2: Potential Late-Stage Chemoselective Oxidation to Form the Carbaldehyde
Precursor Functional GroupOxidizing Agent/MethodAdvantages
Primary Alcohol (-CH₂OH)PCC, Swern Oxidation, Dess-Martin PeriodinaneHigh selectivity for aldehydes, mild conditions protecting the oxadiazole ring.
Nitrile (-CN)Reduction with DIBAL-HDirect conversion of a stable nitrile to an aldehyde.
Carboxylic Acid (-COOH)Reduction to alcohol, followed by oxidationMulti-step but utilizes a common and stable precursor.

Scale-Up Considerations and Industrial Synthesis Feasibility

Transitioning a laboratory synthesis to an industrial scale presents numerous challenges, including cost, safety, efficiency, and environmental impact. numberanalytics.com For a specialized molecule like this compound, feasibility would depend on developing a process that is not only high-yielding but also safe, robust, and scalable. numberanalytics.com

Key considerations for scale-up include:

Reagent Cost and Availability: The starting materials for the synthesis must be readily available and economically viable for large-scale production.

Process Safety: Many traditional reagents used in heterocyclic synthesis, particularly those for forming the 1,2,5-oxadiazole ring, can be hazardous. Furthermore, some nitro and azido (B1232118) derivatives of this ring system are known to have explosive properties, necessitating careful safety assessments. thieme-connect.de

Reaction Conditions: Extreme temperatures, high pressures, or the use of highly toxic or corrosive reagents are undesirable in industrial processes. The development of catalytic, ambient-temperature processes is a major goal.

Purification: Complex purification methods like column chromatography are generally not feasible for large-scale production. The ideal process would yield a product that can be isolated through simple crystallization or distillation. rsc.org

Continuous Flow Chemistry: A modern approach that addresses many scale-up challenges is the use of continuous flow reactors. researchgate.netuc.pt Instead of large batches, reagents are continuously pumped through a tube or microreactor where they mix and react. researchgate.net This technology offers significant advantages for the synthesis of heterocyclic compounds: rsc.org

Enhanced Safety: Small reaction volumes minimize the risk associated with highly reactive intermediates or exothermic reactions.

Precise Control: Temperature and reaction time can be controlled with high precision, often leading to higher yields and fewer byproducts.

Scalability: Production can be scaled up by simply running the reactor for a longer time or by using multiple reactors in parallel, avoiding the complex challenges of scaling up batch reactors. researchgate.net

While a continuous flow process for this compound has not been published, the successful development of such a process for the structurally related 4-Cyclopropyl-1,2,5-oxadiazole-3-carboxylic acid suggests that this technology is applicable to this class of compounds and could offer a viable path to industrial-scale synthesis. acs.org

Elucidation of Chemical Reactivity and Mechanistic Pathways of 4 Ethyl 1,2,5 Oxadiazole 3 Carbaldehyde

Reactivity of the Carbaldehyde Group

The carbaldehyde group (-CHO) attached to the 1,2,5-oxadiazole ring is a primary site of chemical reactivity. The inherent electrophilicity of the carbonyl carbon is significantly enhanced by the strong electron-withdrawing nature of the adjacent 1,2,5-oxadiazole heterocycle. researchgate.net This activation renders the aldehyde susceptible to a variety of chemical transformations.

The electron-deficient carbonyl carbon of 4-Ethyl-1,2,5-oxadiazole-3-carbaldehyde readily undergoes attack by various nucleophiles. These reactions typically proceed via a tetrahedral intermediate, followed by an elimination step to yield the final product.

Imine Formation: Reaction with primary amines results in the formation of imines (Schiff bases). The reaction is typically acid-catalyzed and involves the initial addition of the amine to the carbonyl group, followed by the dehydration of the resulting carbinolamine intermediate.

Oxime Formation: The aldehyde reacts with hydroxylamine (B1172632) to produce the corresponding oxime. This condensation reaction is a reliable method for the characterization and derivatization of aldehydes.

Acetal Formation: In the presence of an acid catalyst, the aldehyde reacts with two equivalents of an alcohol to form an acetal. This reaction is reversible and is often used as a method to protect the aldehyde functionality during other synthetic transformations.

Table 1: Nucleophilic Addition Reactions of this compound

ReactantProduct TypeGeneral Reaction Scheme
Primary Amine (R-NH₂)ImineR'-CHO + R-NH₂ ⇌ R'-CH=N-R + H₂O
Hydroxylamine (NH₂OH)OximeR'-CHO + NH₂OH ⇌ R'-CH=NOH + H₂O
Alcohol (R-OH)AcetalR'-CHO + 2 R-OH ⇌ R'-CH(OR)₂ + H₂O

Note: R' represents the 4-Ethyl-1,2,5-oxadiazol-3-yl moiety.

The aldehyde group can be readily transformed into either an alcohol through reduction or a carboxylic acid via oxidation, highlighting its versatile redox chemistry.

Reduction: The carbaldehyde can be reduced to the corresponding primary alcohol, (4-Ethyl-1,2,5-oxadiazol-3-yl)methanol. Common reducing agents for this transformation include sodium borohydride (B1222165) (NaBH₄) and lithium aluminum hydride (LiAlH₄). These reagents deliver a hydride ion to the electrophilic carbonyl carbon.

Oxidation: Oxidation of the aldehyde functionality yields 4-Ethyl-1,2,5-oxadiazole-3-carboxylic acid. A variety of oxidizing agents can be employed, such as potassium permanganate (B83412) (KMnO₄), chromic acid (Jones reagent), or milder reagents like silver oxide (Tollens' reagent).

Table 2: Redox Reactions of this compound

TransformationProductTypical Reagents
Reduction(4-Ethyl-1,2,5-oxadiazol-3-yl)methanolNaBH₄, LiAlH₄
Oxidation4-Ethyl-1,2,5-oxadiazole-3-carboxylic acidKMnO₄, H₂CrO₄, Ag₂O

This compound, lacking α-hydrogens, cannot self-condense via an Aldol (B89426) reaction. However, it serves as an excellent electrophilic partner in crossed-aldol and related condensation reactions with enolizable ketones or other activated methylene (B1212753) compounds.

Aldol-Type Condensations: In the presence of a base, it can react with a ketone containing α-hydrogens (e.g., acetone) to form a β-hydroxy ketone, which may subsequently dehydrate to an α,β-unsaturated ketone.

Knoevenagel Condensation: This reaction involves the condensation of the aldehyde with compounds possessing an active methylene group (e.g., malonic acid, ethyl cyanoacetate) in the presence of a weak base like piperidine. The strong electron-withdrawing effect of the oxadiazole ring enhances the reactivity of the aldehyde in these carbon-carbon bond-forming reactions. mdpi.com

Table 3: Condensation Reactions Involving this compound

Reaction TypeReactantProduct Type
Crossed-AldolEnolizable Ketone/Aldehydeα,β-Unsaturated Carbonyl
KnoevenagelActive Methylene Compound (e.g., CH₂(CN)₂)Substituted Alkene

Reactivity of the 1,2,5-Oxadiazole Heterocyclic Ring

The 1,2,5-oxadiazole ring, also known by its trivial name furazan (B8792606), is a five-membered aromatic heterocycle whose reactivity is governed by its electronic structure and stability. chemicalbook.com

The 1,2,5-oxadiazole ring is a planar, heteroaromatic system containing 6π electrons delocalized across the ring. chemicalbook.com However, compared to its isomers, it is one of the less stable. nih.govscirp.org Quantum mechanics computations have been used to investigate the relative stabilities of oxadiazole isomers, with the stability order generally found to be 1,3,4 > 1,2,4 > 1,2,5. nih.govscirp.orgscirp.org Despite its lower relative stability, the ring itself is stable enough to be carried through many chemical transformations under neutral or acidic conditions.

Table 4: Physicochemical Properties of the 1,2,5-Oxadiazole Ring

PropertyValueReference
Common NameFurazan chemicalbook.com
Bird Aromaticity Index53 chemicalbook.com
Dipole Moment3.38 D chemicalbook.com
pKa≈ -5.0 chemicalbook.com

The electronic nature of the 1,2,5-oxadiazole ring makes it generally resistant to electrophilic substitution at the carbon atoms. The two pyridine-type nitrogen atoms withdraw electron density, deactivating the ring towards attack by electrophiles.

Conversely, the electron-deficient carbon atoms of the oxadiazole ring are susceptible to nucleophilic attack. nih.gov This reactivity is often dependent on the nature of the substituents already present on the ring. While the parent ring is relatively inert, the presence of good leaving groups or further activation by electron-withdrawing substituents can facilitate nucleophilic substitution reactions. Strong basic conditions can lead to ring cleavage. nih.gov

For this compound, the two substituents influence the ring's reactivity. The electron-withdrawing carbaldehyde group further deactivates the ring towards electrophiles but may increase its susceptibility to certain nucleophilic attacks. The nitrogen atoms, being the most electron-rich centers, are the most likely sites for electrophilic interactions, such as protonation in strong acids. chemicalbook.combeilstein-journals.org

Ring-Opening and Rearrangement Reactions of the 1,2,5-Oxadiazole Moiety

The 1,2,5-oxadiazole ring, while aromatic, is characterized by a relatively weak N-O bond, making it susceptible to ring-opening and rearrangement reactions under various conditions, such as thermal, photochemical, or chemical induction.

Thermal and Photochemical Rearrangements:

Thermally induced rearrangements are known to occur in substituted 1,2,5-oxadiazole N-oxides (furoxans), which can rearrange to form other heterocyclic systems. rsc.org For the 1,2,5-oxadiazole ring itself, high temperatures can lead to fragmentation. The specific pathway for this compound would likely involve initial cleavage of the N-O bond, leading to the formation of nitrile and nitrile oxide intermediates.

Photochemical stimulation, typically with UV light, can also promote the cleavage of the N-O bond, leading to reactive intermediates. For instance, irradiation of certain 1,2,4-oxadiazoles can lead to photoisomerization to 1,3,4-oxadiazoles or fragmentation, depending on the substituents and the solvent. rsc.org A similar susceptibility to photoinduced bond cleavage and subsequent reactions would be expected for the 1,2,5-oxadiazole ring in the title compound.

Chemically Induced Ring-Opening:

The 1,2,5-oxadiazole ring is generally stable to acidic conditions but can be susceptible to cleavage under strong basic conditions. nih.gov Nucleophilic attack is a common mode of ring-opening for related azole systems, particularly when the ring is substituted with electron-withdrawing groups. In the case of this compound, the electron-withdrawing carbaldehyde group would activate the ring towards nucleophilic attack.

A well-known rearrangement in oxadiazole chemistry is the Boulton-Katritzky rearrangement, which typically involves a nucleophilic atom in a side chain at the 3-position attacking the N(2) or N(4) atom of the ring. chim.itnih.gov While this is more commonly documented for 1,2,4-oxadiazoles, analogous intramolecular rearrangements could be envisioned for suitably substituted 1,2,5-oxadiazoles. Another relevant mechanism is the ANRORC (Addition of Nucleophile, Ring Opening, and Ring Closure) rearrangement, which involves nucleophilic addition to the ring, subsequent ring opening, and recyclization to form a new heterocyclic system. chim.itosi.lv This is often observed in electron-deficient heterocyclic systems.

For this compound, a strong nucleophile could potentially attack one of the ring carbons, leading to a ring-opened intermediate. The fate of this intermediate would depend on the reaction conditions and the nature of the nucleophile.

Influence of the Ethyl Substituent on Molecular Reactivity

The ethyl group at the 4-position of the 1,2,5-oxadiazole ring is expected to influence the molecule's reactivity through a combination of electronic and steric effects.

Electronic Effects:

The ethyl group is an electron-donating group through induction (+I effect). This electron donation would slightly increase the electron density of the oxadiazole ring. In the context of electrophilic attack on the ring, this activating effect is likely to be modest. However, for reactions involving nucleophilic attack on the ring, the electron-donating nature of the ethyl group would be deactivating, making the ring less susceptible to nucleophilic addition compared to an unsubstituted or electron-withdrawing group substituted ring.

Steric Effects:

The ethyl group also exerts a steric effect, which can hinder the approach of reactants to the adjacent positions on the ring. This steric hindrance could influence the regioselectivity of reactions. For instance, in a nucleophilic attack on the ring, the ethyl group might sterically disfavor attack at the C(4) position, directing the nucleophile to the C(3) position, which is also electronically activated by the carbaldehyde group.

The table below summarizes the expected effects of the ethyl substituent on different types of reactions.

Reaction Type Electronic Effect of Ethyl Group (+I) Steric Effect of Ethyl Group Predicted Influence on Reactivity
Electrophilic AttackActivating (minor)Hindrance at C(4) and N(5)Modest increase in reactivity, potential directing effects.
Nucleophilic AttackDeactivating (minor)Hindrance at C(4)Slight decrease in overall reactivity, potential for regioselective attack at C(3).
Radical ReactionsInfluence on radical stabilitySteric shielding of C(4)May influence the stability of radical intermediates and transition states.

Detailed Mechanistic Investigations using Kinetic and Spectroscopic Probes

To elucidate the precise mechanistic pathways of reactions involving this compound, detailed kinetic and spectroscopic studies would be essential. Although specific data for this compound are unavailable, the application of these methods to related heterocyclic systems provides a clear framework for such investigations.

Kinetic Probes:

Kinetic studies involve measuring reaction rates under varying conditions (e.g., temperature, concentration of reactants, catalysts, and solvent polarity) to determine the rate law and activation parameters (enthalpy and entropy of activation). This information is crucial for understanding the transition state of the rate-determining step.

For a hypothetical rearrangement of this compound, a kinetic study could differentiate between unimolecular and bimolecular mechanisms. For example, if a rearrangement is base-catalyzed, the reaction rate would be expected to depend on the concentration of the base. The table below illustrates hypothetical rate constants for a base-catalyzed rearrangement, demonstrating how kinetic data can reveal the order of the reaction with respect to the catalyst.

[Base] (mol/L) Observed Rate Constant (k_obs, s⁻¹)
0.011.2 x 10⁻⁴
0.022.4 x 10⁻⁴
0.056.0 x 10⁻⁴
0.101.2 x 10⁻³

The linear relationship between the base concentration and the observed rate constant in this hypothetical example would indicate a first-order dependence on the base, suggesting its involvement in the rate-determining step.

Spectroscopic Probes:

Spectroscopic techniques are invaluable for identifying reactants, products, and, in some cases, transient intermediates, thereby providing direct evidence for a proposed reaction mechanism.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are fundamental for structural elucidation of starting materials and final products. In-situ NMR monitoring of a reaction can track the disappearance of reactant signals and the appearance of product signals over time, providing kinetic information. Furthermore, the detection of signals from a transient intermediate, even at low concentrations, can provide strong evidence for its role in the reaction pathway. For example, in a ring-opening reaction, the characteristic chemical shifts of the oxadiazole ring carbons (typically in the range of 150-170 ppm) would be replaced by signals corresponding to the new, open-chain structure. frontiersin.org

Infrared (IR) Spectroscopy: IR spectroscopy is particularly useful for monitoring changes in functional groups. For instance, the cleavage of the 1,2,5-oxadiazole ring to form nitrile and nitrile oxide fragments would be accompanied by the appearance of strong, characteristic stretching vibrations for the C≡N and -CNO groups, respectively. The carbonyl stretch of the carbaldehyde group (around 1700 cm⁻¹) could also be monitored for any changes indicating its participation in the reaction. nih.gov

Mass Spectrometry (MS): Mass spectrometry is essential for determining the molecular weights of products and intermediates. High-resolution mass spectrometry (HRMS) can provide exact masses, allowing for the determination of elemental compositions. In mechanistic studies, MS can be used to identify reaction products and, in favorable cases, trap and identify reactive intermediates.

By combining these kinetic and spectroscopic methods, a detailed picture of the reaction mechanism, including the sequence of bond-making and bond-breaking events, the nature of any intermediates, and the composition of the transition state, can be constructed.

Advanced Spectroscopic and Structural Characterization Methodologies for 4 Ethyl 1,2,5 Oxadiazole 3 Carbaldehyde

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a premier technique for determining the precise structure of organic molecules in solution. A full suite of one-dimensional (1D) and two-dimensional (2D) NMR experiments would be required for the unambiguous assignment of all proton, carbon, and nitrogen signals in 4-Ethyl-1,2,5-oxadiazole-3-carbaldehyde.

Comprehensive 1D (¹H, ¹³C, ¹⁵N) and 2D NMR Analysis (COSY, HSQC, HMBC, NOESY)

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for the ethyl and aldehyde protons. The aldehyde proton (CHO) would appear as a singlet in the downfield region, typically around δ 9.5-10.5 ppm, due to the deshielding effect of the carbonyl group and the oxadiazole ring. The ethyl group would present as a quartet for the methylene (B1212753) protons (-CH₂) and a triplet for the methyl protons (-CH₃), with typical coupling constants (³JHH) of approximately 7 Hz. The methylene protons are anticipated to resonate around δ 2.8-3.2 ppm, influenced by the adjacent electron-withdrawing oxadiazole ring, while the methyl protons would be found further upfield, around δ 1.3-1.6 ppm.

¹³C NMR Spectroscopy: The carbon NMR spectrum would provide key information about the carbon framework. The aldehydic carbon (CHO) is expected to have a chemical shift in the range of δ 185-195 ppm. The two carbons of the oxadiazole ring (C3 and C4) would be significantly deshielded, with predicted chemical shifts in the δ 150-170 ppm range. The ethyl group carbons would appear at higher field, with the methylene carbon (-CH₂) around δ 20-30 ppm and the methyl carbon (-CH₃) at approximately δ 10-15 ppm.

¹⁵N NMR Spectroscopy: The 1,2,5-oxadiazole (furazan) ring contains two distinct nitrogen atoms. ¹⁵N NMR spectroscopy, though less common, would be invaluable for characterizing the electronic environment of these nitrogens. The chemical shifts are sensitive to the substitution pattern on the ring. For related 1,2,5-oxadiazole derivatives, nitrogen chemical shifts can vary significantly, often appearing in a broad range relative to a standard like nitromethane.

2D NMR Spectroscopy:

COSY (Correlation Spectroscopy): A ¹H-¹H COSY experiment would confirm the coupling between the methylene and methyl protons of the ethyl group, showing a clear cross-peak between the quartet and the triplet.

HSQC (Heteronuclear Single Quantum Coherence): This experiment would correlate each proton signal with its directly attached carbon. It would definitively link the methylene proton signal to the methylene carbon signal and the methyl proton signal to the methyl carbon signal. The aldehyde proton would show a correlation to the aldehyde carbon.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC is crucial for establishing long-range (2-3 bond) correlations. Key expected correlations would include the aldehyde proton to the C3 and C4 carbons of the oxadiazole ring, and the methylene protons of the ethyl group to the C4 and C3 carbons of the ring, as well as to the methyl carbon.

NOESY (Nuclear Overhauser Effect Spectroscopy): A NOESY experiment would reveal through-space interactions between protons, which is essential for conformational analysis. For this molecule, NOESY could show correlations between the aldehyde proton and the methylene protons of the ethyl group, providing insights into the preferred orientation of the substituents.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

AtomGroupPredicted ¹H Chemical Shift (ppm)Predicted ¹³C Chemical Shift (ppm)¹H Multiplicity
1-CHO9.5 - 10.5185 - 195Singlet (s)
2-CH₂-2.8 - 3.220 - 30Quartet (q)
3-CH₃1.3 - 1.610 - 15Triplet (t)
4C3 (Oxadiazole)-150 - 170-
5C4 (Oxadiazole)-150 - 170-

Conformational Analysis and Dynamic NMR Studies

The rotation around the single bonds connecting the ethyl and carbaldehyde groups to the oxadiazole ring can lead to different conformations. The barrier to rotation around the C3-CHO bond may be significant enough to be studied by dynamic NMR spectroscopy. At low temperatures, it might be possible to observe distinct signals for different rotamers. As the temperature is increased, these signals would coalesce as the rate of rotation increases. The energy barrier for this rotation could then be calculated from the coalescence temperature and the chemical shift difference between the signals. NOESY experiments at various temperatures could also provide information on the relative populations of different conformers. The conformational preference will likely be governed by steric hindrance and electrostatic interactions between the substituents.

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique used to determine the mass-to-charge ratio of ions, providing information about the molecular weight and elemental composition of a compound, as well as its structure through fragmentation analysis.

High-Resolution Mass Spectrometry (HRMS) for Precise Elemental Composition

High-resolution mass spectrometry (HRMS) is essential for determining the precise elemental composition of this compound. With a molecular formula of C₅H₆N₂O₂, the expected exact mass can be calculated. HRMS instruments, such as Orbitrap or FT-ICR mass spectrometers, can measure this mass with high accuracy (typically within 5 ppm), allowing for the unambiguous confirmation of the molecular formula. This is a critical step in the characterization of a new compound.

Table 2: Predicted HRMS Data for this compound

Molecular FormulaCalculated Exact Mass [M+H]⁺Calculated Exact Mass [M]⁺˙
C₅H₆N₂O₂127.05020126.04293

Fragmentation Pathway Analysis via Tandem Mass Spectrometry (MS/MS)

Tandem mass spectrometry (MS/MS) involves the isolation of a precursor ion (such as the molecular ion, [M]⁺˙, or the protonated molecule, [M+H]⁺) and its subsequent fragmentation through collision-induced dissociation (CID). The analysis of the resulting fragment ions provides valuable structural information. For this compound, several characteristic fragmentation pathways can be predicted:

Loss of the aldehyde group: A primary fragmentation could involve the loss of the formyl radical (•CHO) or carbon monoxide (CO) from the molecular ion.

Cleavage of the ethyl group: Fragmentation of the ethyl group could occur through the loss of an ethyl radical (•CH₂CH₃) or ethene (CH₂=CH₂).

Ring cleavage: The 1,2,5-oxadiazole ring is known to undergo characteristic cleavage patterns. This can involve the loss of small neutral molecules such as nitric oxide (NO) or nitrous oxide (N₂O).

Rearrangements: Complex rearrangements involving the substituents and the heterocyclic ring are also possible, leading to a variety of fragment ions that can be diagnostic for this class of compounds.

A detailed analysis of the MS/MS spectrum would allow for the construction of a fragmentation scheme, providing strong evidence for the proposed structure.

Vibrational Spectroscopy: Infrared (IR) and Raman

Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, provides information about the functional groups present in a molecule by probing their vibrational modes.

Infrared (IR) Spectroscopy: The IR spectrum of this compound is expected to show several characteristic absorption bands. A strong, sharp band corresponding to the C=O stretch of the aldehyde group would be prominent in the region of 1700-1720 cm⁻¹. The C-H stretching vibration of the aldehyde proton would appear as a weaker band around 2720-2820 cm⁻¹. The C-H stretching vibrations of the ethyl group would be observed in the 2850-3000 cm⁻¹ region. Vibrations associated with the 1,2,5-oxadiazole ring, including C=N and N-O stretching, are expected to appear in the fingerprint region, typically between 1300 cm⁻¹ and 1600 cm⁻¹.

Raman Spectroscopy: Raman spectroscopy provides complementary information to IR spectroscopy. The C=N and C=C stretching vibrations of the heterocyclic ring are often strong in the Raman spectrum. The symmetric stretching vibrations of non-polar bonds will also be more prominent. A detailed comparison of the IR and Raman spectra can aid in the assignment of vibrational modes based on their respective selection rules.

Table 3: Predicted Key Vibrational Frequencies for this compound

Functional GroupVibrational ModePredicted IR Frequency (cm⁻¹)Predicted Raman Frequency (cm⁻¹)Intensity
-CHOC=O stretch1700 - 17201700 - 1720Strong (IR), Medium (Raman)
-CHOC-H stretch2720 - 28202720 - 2820Weak (IR), Medium (Raman)
-CH₂CH₃C-H stretch2850 - 30002850 - 3000Medium (IR), Strong (Raman)
OxadiazoleRing vibrations (C=N, N-O)1300 - 16001300 - 1600Medium-Strong

Identification of Characteristic Functional Group Vibrations (e.g., C=O, N=O, C=N)

Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, is a powerful tool for identifying the functional groups within a molecule by probing their characteristic vibrational frequencies. For this compound, the key vibrations are associated with the aldehyde group and the furazan (B8792606) ring.

The aldehyde functional group is expected to produce a strong, distinct absorption band in the IR spectrum corresponding to the C=O stretching vibration. For aldehydes, this peak typically appears in the range of 1740-1720 cm⁻¹. nih.gov The presence of the electron-withdrawing furazan ring might slightly shift this frequency. The C-H bond of the aldehyde group also has characteristic stretching vibrations, typically found between 2830-2695 cm⁻¹.

The 1,2,5-oxadiazole ring itself possesses a unique set of vibrational modes. The C=N and N=O stretching vibrations are fundamental to the ring's spectral signature. The C=N stretch in heterocyclic rings often occurs in the 1680-1580 cm⁻¹ region. The N-O stretching frequency in furazan derivatives is typically observed in the 1000-1200 cm⁻¹ range. Theoretical calculations and experimental data on related molecules are crucial for precise assignment, as these modes can be coupled with other vibrations within the molecule. mdpi.com

Table 1: Predicted Characteristic Vibrational Frequencies

Functional Group Vibrational Mode Predicted Wavenumber (cm⁻¹) Typical Intensity
Aldehyde C=O Stretch 1740 - 1720 Strong
Aldehyde C-H Stretch 2830 - 2695 Medium to Weak
Furazan Ring C=N Stretch 1680 - 1580 Medium
Furazan Ring N-O Stretch 1200 - 1000 Medium to Strong
Ethyl Group C-H Stretch 2980 - 2850 Medium to Strong

Analysis of Molecular Symmetry and Intermolecular Interactions

The molecular structure of this compound, with two different substituents (ethyl and carbaldehyde) on the furazan ring, precludes any high-order symmetry elements. The molecule belongs to a low-symmetry point group, likely C₁ or Cₛ, rendering it asymmetric. This lack of symmetry means that a larger number of vibrational modes will be active in both IR and Raman spectra, simplifying spectral analysis in some respects as fewer transitions are forbidden.

In the solid state, intermolecular interactions play a critical role in defining the crystal packing. mdpi.com The furazan ring is known to be a relatively strong acceptor, capable of participating in various weak intermolecular interactions. researchgate.net For this molecule, several types of interactions are anticipated:

Dipole-Dipole Interactions: The molecule is highly polar due to the electronegative atoms in the furazan ring and the carbonyl group. These strong dipoles will lead to significant dipole-dipole interactions, influencing the crystal lattice energy and melting point.

π-π Stacking: While the furazan ring is not as electron-rich as benzene, face-to-face π-stacking interactions between parallel rings are possible, contributing to crystal cohesion.

Electronic Spectroscopy (UV-Vis) and Photophysical Characterization

Absorption and Emission Properties, and Chromophore Behavior

The primary chromophore in this compound is the 1,2,5-oxadiazole ring, which is a π-electron system. The electronic absorption spectrum is expected to be dominated by π→π* transitions at shorter wavelengths (higher energy) and potentially a weaker n→π* transition at longer wavelengths (lower energy).

The aldehyde group (C=O) also contributes to the electronic spectrum. Carbonyl compounds typically exhibit a weak absorption band in the 270-300 nm region, which is assigned to the n→π* transition of the non-bonding electrons on the oxygen atom to the antibonding π* orbital. masterorganicchemistry.com This transition is often sensitive to solvent polarity. A more intense π→π* transition for the carbonyl group occurs at shorter wavelengths, often below 200 nm, and would likely overlap with the transitions of the furazan ring.

The ethyl and carbaldehyde substituents act as auxochromes, modifying the absorption properties of the furazan chromophore. Their electronic effects can shift the absorption maxima (λ_max) to longer (bathochromic shift) or shorter (hypsochromic shift) wavelengths. Based on analogous heterocyclic systems, the main absorption bands are expected in the ultraviolet region. researchgate.netresearchgate.net

Fluorescence is less commonly observed in simple furazan derivatives, as non-radiative decay pathways are often efficient. If emission does occur, it would likely be weak and characterized by a significant Stokes shift (the difference between the absorption and emission maxima).

Table 2: Predicted Electronic Transition Properties

Transition Type Associated Group(s) Predicted λmax Range (nm) Molar Absorptivity (ε)
π→π* Furazan Ring / Aldehyde < 250 High
n→π* Aldehyde C=O 270 - 300 Low

Investigation of Excited State Dynamics and Photochemical Processes

The study of excited-state dynamics provides insight into the fate of the molecule after absorbing light. Following photoexcitation, the molecule can relax through several pathways, including fluorescence, internal conversion (non-radiative decay to the ground state), and intersystem crossing to a triplet state. nih.govchemrxiv.orgrsc.org

For furazan-based compounds, a significant photochemical process is the cleavage of the heterocyclic ring. nih.gov Upon absorption of UV radiation, the excited electronic state can undergo decomposition, often leading to the extrusion of nitric oxide (NO). nih.gov This process is driven by the relative weakness of the N-O bonds within the strained five-membered ring. Studies on model furazan systems have shown that NO can be an initial decomposition product, with its formation dynamics occurring on an ultrafast timescale (femtoseconds to picoseconds). nih.gov

The specific dynamics for this compound would depend on the nature of the excited states involved. Theoretical calculations can help elucidate the potential energy surfaces of the excited states and identify conical intersections that facilitate rapid, non-radiative decay back to the ground state or lead to photochemical products. nih.govnih.gov Other potential photochemical reactions for related oxadiazoles (B1248032) include ring isomerization. researchgate.netrsc.orgnih.gov

X-ray Crystallography for Solid-State Structure Determination

Single Crystal X-ray Diffraction for Absolute Configuration and Molecular Conformation

Single-crystal X-ray diffraction is the definitive method for determining the three-dimensional atomic arrangement of a molecule in the solid state. This technique would provide precise data on bond lengths, bond angles, and torsional angles, confirming the molecular connectivity and revealing its preferred conformation.

While a crystal structure for this compound is not available in the public domain, data from other 3,4-disubstituted furazans provide a reliable basis for predicting its structural parameters. rsc.orgresearchgate.net The furazan ring is planar, and the substituents will adopt conformations that minimize steric hindrance. The N-O bond lengths in the ring are sensitive to the electronic nature of the substituents. researchgate.net The crystal packing would reveal the specific intermolecular interactions, such as hydrogen bonding and π-stacking, discussed in section 4.3.2.

The heading mentions "Absolute Configuration," which is relevant for chiral molecules. Since this compound is achiral, it exists as a single structure, and this aspect of the analysis is not applicable. However, the technique remains unparalleled for elucidating molecular conformation and packing.

Table 3: Typical Bond Lengths and Angles for a Substituted 1,2,5-Oxadiazole Ring (from related structures)

Bond/Angle Description Typical Value
N-O Ring N-O bond length 1.36 - 1.38 Å
C-N Ring C-N bond length 1.31 - 1.33 Å
C-C Ring C-C bond length 1.42 - 1.44 Å
N-O-N Ring bond angle ~111°
O-N-C Ring bond angle ~106°
N-C-C Ring bond angle ~108°

Data derived from crystallographic studies of analogous furazan compounds. researchgate.netresearchgate.net

Powder X-ray Diffraction (PXRD) for Bulk Material Characterization

Powder X-ray Diffraction (PXRD) is a pivotal non-destructive analytical technique employed for the characterization of crystalline materials. This method provides comprehensive information regarding the crystal structure, phase purity, and degree of crystallinity of a bulk sample. In the context of this compound, PXRD analysis would be instrumental in confirming the solid-state structure and ensuring the homogeneity of the synthesized compound.

The fundamental principle of PXRD involves directing a monochromatic X-ray beam onto a powdered sample. The interaction of the X-rays with the electron clouds of the atoms in the crystalline lattice results in the diffraction of the X-rays at specific angles. These angles are dictated by the spacing between the crystal lattice planes, as described by Bragg's Law (nλ = 2d sinθ). The resulting diffraction pattern, a plot of diffraction intensity versus the diffraction angle (2θ), serves as a unique fingerprint for a specific crystalline solid.

A comprehensive search of scientific literature and crystallographic databases did not yield specific experimental Powder X-ray Diffraction data for this compound. While PXRD studies have been conducted on analogous oxadiazole and furazan derivatives, the explicit crystallographic parameters for the title compound are not publicly available.

For related compounds within the oxadiazole class, PXRD has been successfully utilized to:

Determine the crystal system, space group, and unit cell dimensions.

Confirm the synthesis of the desired crystalline phase and identify any polymorphic forms.

Assess the bulk purity of the material by detecting the presence of crystalline impurities.

For instance, studies on other substituted oxadiazoles have revealed their crystallization in various systems, such as monoclinic or orthorhombic, with distinct diffraction peaks corresponding to their unique crystal lattices. researchgate.net The analysis of such patterns allows for the unambiguous identification and characterization of the solid-state form of these compounds.

Should experimental PXRD data for this compound become available, it would be presented in a data table format, detailing the observed 2θ angles, corresponding d-spacing values, and the relative intensities of the diffraction peaks.

Hypothetical PXRD Data Table for this compound

2θ (°)d-spacing (Å)Relative Intensity (%)
Data Not AvailableData Not AvailableData Not Available

No Published Computational or Theoretical Investigations Found for this compound

A thorough review of scientific literature and chemical databases has revealed no specific published computational or theoretical studies for the chemical compound this compound. Consequently, the detailed analysis requested, including quantum chemical calculations and molecular dynamics simulations, cannot be provided at this time.

The search for data encompassed targeted queries for Density Functional Theory (DFT) calculations, ab initio methods, Frontier Molecular Orbital (FMO) analysis, and Molecular Dynamics (MD) simulations related to this specific molecule. While numerous studies exist for other derivatives of 1,2,5-oxadiazole and related heterocyclic compounds, the research did not yield any specific energetic, spectroscopic, or conformational data for this compound itself.

Therefore, it is not possible to generate an article with the requested scientifically accurate data tables and detailed research findings for the specified subsections, as no such findings appear to be publicly available.

Computational and Theoretical Investigations on 4 Ethyl 1,2,5 Oxadiazole 3 Carbaldehyde

Theoretical Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts, UV-Vis Spectra)

There are no available studies that have performed theoretical calculations to predict the Nuclear Magnetic Resonance (NMR) chemical shifts or the Ultraviolet-Visible (UV-Vis) absorption spectra for 4-Ethyl-1,2,5-oxadiazole-3-carbaldehyde. While computational methods for such predictions are well-established and have been applied to other oxadiazole derivatives, this specific compound has not been the focus of such research. Therefore, no data tables or detailed research findings on its theoretical spectroscopic parameters can be presented.

Computational Elucidation of Reaction Mechanisms and Transition States

Similarly, the scientific literature lacks any computational studies aimed at elucidating the reaction mechanisms involving this compound. As a result, there is no information available regarding:

Energy Profiles and Activation Barriers for Key Transformations

Without computational studies on the reactivity of this compound, the energy profiles and activation barriers for any of its potential chemical transformations remain undetermined.

Reaction Pathway Mapping and Intermediate Characterization

The mapping of reaction pathways and the computational characterization of intermediates and transition states are crucial for understanding the chemical behavior of a compound. In the case of this compound, this information is not available due to the absence of relevant computational research.

Advanced Applications and Derivatization in Materials Science and Synthetic Methodologies

Role as a Versatile Synthetic Building Block in Heterocycle Synthesis

The 1,2,5-oxadiazole (furazan) scaffold is a valuable building block in synthetic chemistry due to its high heat of formation and good oxygen balance. frontiersin.org The presence of a carbaldehyde group, as in 4-Ethyl-1,2,5-oxadiazole-3-carbaldehyde, provides a reactive site for a multitude of chemical transformations, enabling the construction of more elaborate molecular structures.

Access to Complex Polyheterocyclic Architectures

The furazan (B8792606) ring is frequently used as a foundational unit for creating larger, polyheterocyclic systems. Chemists link the 1,2,5-oxadiazole core to other nitrogen-rich heterocycles, such as 1,2,4-oxadiazoles, triazoles, and tetrazoles, to synthesize complex molecules. researchgate.net This strategy is notably employed in the field of energetic materials, where combining different heterocyclic rings allows for the fine-tuning of properties like density and thermal stability. researchgate.netnih.gov

The aldehyde functionality is a key reactive handle for building these architectures through condensation reactions with amines, hydrazines, and other nucleophiles to form new heterocyclic rings fused or linked to the initial furazan core. For instance, the reaction of a furazan carbaldehyde with a diamine could initiate a cyclization cascade to yield a complex polyheterocyclic product.

Precursor for Ligands in Organometallic Chemistry and Catalysis

Heterocyclic aldehydes are fundamental precursors in the synthesis of ligands for organometallic chemistry. The aldehyde group readily undergoes condensation with primary amines to form Schiff bases (imines), which are a prominent class of ligands capable of coordinating with a wide array of metal centers. The nitrogen atoms within the 1,2,5-oxadiazole ring can also act as potential coordination sites, allowing for the formation of bidentate or polydentate ligands.

While the general synthetic utility of heterocyclic aldehydes is well-established, specific studies detailing the use of this compound as a ligand precursor in catalysis are not prominent in the reviewed literature. However, its structure suggests potential for creating tailored ligands for various catalytic applications.

Integration into Functional Materials

The electronic properties and structural rigidity of the 1,2,5-oxadiazole ring make it an attractive component for the design of novel functional materials.

Development of Organic Electronic Materials (e.g., semiconductors, charge transport layers, OLEDs)

The 1,2,5-oxadiazole moiety and its derivatives are explored as building blocks for materials in organic electronics. The related 1,2,5-thiadiazole (B1195012) heterocycle, which can be synthesized from 1,2,5-oxadiazole precursors, is a well-known electron-accepting unit used in the construction of organic semiconductors and polymers for applications in transistors and solar cells. mdpi.com The electron-deficient nature of the 1,2,5-oxadiazole ring itself suggests its potential for creating materials with good electron-transporting capabilities, a crucial property for layers in Organic Light-Emitting Diodes (OLEDs).

Table 1: Properties of Heterocyclic Cores in Organic Electronics

HeterocycleIsomerKey Electronic PropertyCommon Application
Oxadiazole1,2,5- (Furazan)Electron-deficientPotential electron-transport material
Thiadiazole1,2,5-Strong electron acceptorOrganic semiconductors, photovoltaics
Oxadiazole1,3,4-Electron-transportingOLEDs

Applications in Supramolecular Chemistry and Self-Assembly

The 1,2,5-oxadiazole ring system participates in non-covalent interactions that drive the formation of ordered, higher-level structures. Crystal structure analyses of furazan derivatives reveal the formation of three-dimensional supramolecular networks through a combination of hydrogen bonding and π-π stacking interactions between the heterocyclic rings. frontiersin.orgnih.gov These self-assembly processes are fundamental to crystal engineering and the design of materials like supramolecular liquid crystals. researchgate.net The ability to form such ordered arrays is critical for developing materials with anisotropic properties, such as those needed in optical and electronic devices.

Utilization in Polymer Chemistry for Novel Polymer Backbones

Incorporating heterocyclic units into polymer chains is a common strategy to develop new materials with enhanced thermal, mechanical, or electronic properties. The stability and rigidity of the 1,2,5-oxadiazole ring make it a candidate for integration into novel polymer backbones. A bifunctional derivative of this compound could potentially be used in polycondensation reactions to create polymers with the furazan unit as a recurring part of the main chain. However, specific examples of polymers synthesized using this particular monomer are not documented in the surveyed scientific literature.

Development of Novel Reagents and Catalysts Based on the Oxadiazole Scaffold

The 1,2,5-oxadiazole scaffold is a foundational component for creating specialized reagents and catalyst systems, primarily by leveraging the ring's electronic properties and the synthetic versatility of its substituents. While the furazan ring itself is not typically used as a direct catalytic moiety, its derivatives serve as robust ligands that can coordinate with metal centers to form highly active and selective catalysts.

The aldehyde group of this compound is the primary site for elaboration into catalyst ligands. Through condensation reactions with various amines, a wide array of Schiff base ligands can be synthesized. These imine-containing molecules are excellent chelating agents for transition metals, forming stable metal complexes that can catalyze a range of organic transformations, including oxidations, reductions, and carbon-carbon bond-forming reactions. The nitrogen and oxygen atoms within the furazan ring can also participate in metal coordination, potentially creating multidentate ligands that enforce specific geometries and electronic environments on the metal center, thereby enhancing catalytic performance.

Furthermore, the high nitrogen content and inherent energy of the furazan ring make its derivatives attractive as specialized reagents in energetic materials science. frontiersin.orgnih.gov The aldehyde functionality can be transformed into various explosophoric groups (e.g., nitramines, nitrate (B79036) esters) through established synthetic routes. For instance, reduction of the aldehyde to an alcohol followed by nitration would yield a nitrate ester, while reductive amination followed by nitration could produce a nitramine. These derivatizations, which combine the high enthalpy of formation of the furazan core with additional energy-rich groups, lead to the creation of new energetic materials with tailored properties such as high density, detonation velocity, and thermal stability. frontiersin.orgnih.govresearchgate.net

Derivative Class Synthetic Transformation of Aldehyde Potential Application Key Feature
Schiff Base LigandsCondensation with primary aminesCatalysis (e.g., asymmetric synthesis, oxidation)Formation of metal-coordinating imine group
Multidentate LigandsReaction with polyamines or amino alcoholsHomogeneous catalysisEnhanced catalyst stability and selectivity
Energetic MaterialsConversion to alcohol/amine followed by nitrationPropellants, explosivesHigh heat of formation, positive oxygen balance researchgate.net
Diazonium SaltsConversion to amino group followed by diazotizationSynthesis of azo compounds and heterocycles researchgate.netHighly reactive intermediates for further synthesis

Chemical Probes for Non-Biological Applications (e.g., sensing in materials science)

The development of chemical probes for detecting analytes like metal ions is a critical area of materials science. Oxadiazole derivatives, particularly the 1,3,4-isomer, are well-established as excellent fluorophores due to their high photoluminescence quantum yields, chemical robustness, and thermal stability. tandfonline.comnih.gov These properties make them ideal signaling units in fluorescent chemosensors. The 1,2,5-oxadiazole scaffold of this compound can similarly be employed as the core of a fluorescent probe.

A typical fluorescent sensor consists of a fluorophore (the signaling unit) covalently linked to a receptor (the recognition unit) that selectively binds to a target analyte. The aldehyde group in this compound provides a convenient and efficient point of attachment for such a receptor. For example, reacting the aldehyde with ligands known for their metal-binding capabilities, such as dipicolylamine or polyazamacrocycles, can create sophisticated probes for detecting specific metal ions like Zn(II), Cu(II), or Cd(II). nih.govacs.org

The sensing mechanism of such probes often relies on photo-induced electron transfer (PET). acs.org In the "OFF-ON" type sensor, the receptor's lone pair of electrons quenches the fluorescence of the oxadiazole fluorophore in its free state. Upon binding a target metal ion, the receptor's electrons are engaged in coordination, which inhibits the PET process and "turns on" the fluorescence, leading to a significant increase in emission intensity. acs.org The specific electronic nature of the 1,2,5-oxadiazole ring can be tuned by substituents to optimize the photophysical properties of the resulting probe, enabling sensitive and selective detection of analytes in various material matrices.

Oxadiazole-Based Probe Target Analyte Sensing Mechanism Observed Response
2,5-Diphenyl researchgate.netnih.goviiarjournals.orgoxadiazole with dipicolylamine receptorZn(II)Excited-State Intramolecular Proton Transfer (ESIPT) nih.govRatiometric fluorescence enhancement
2,5-Diphenyl researchgate.netnih.goviiarjournals.orgoxadiazole with polyazamacrocycleZn(II)Photo-induced Electron Transfer (PET) acs.orgIntense "turn-on" blue emission
1,3,4-Oxadiazole with BAPTA groupCa(II)Chelation-Enhanced Fluorescence (CHEF)Fluorescence enhancement
1,3,4-Oxadiazole with thiol groupFe(III)CoordinationColorimetric and fluorescent quenching nanobioletters.com

Future Research Horizons and Emerging Directions in 4 Ethyl 1,2,5 Oxadiazole 3 Carbaldehyde Chemistry

Unexplored Synthetic Methodologies and Novel Catalytic Transformations

While classical methods for constructing the 1,2,5-oxadiazole ring, such as the dehydration of α-dioximes, are established, the future of synthesizing 4-Ethyl-1,2,5-oxadiazole-3-carbaldehyde and its derivatives lies in the adoption of more efficient, sustainable, and versatile strategies.

Unexplored Methodologies: Future synthetic research could pivot towards novel cyclization strategies that offer milder conditions and broader substrate scopes. Exploring transition-metal-catalyzed reactions for the construction of the oxadiazole ring from acyclic precursors could provide new pathways with enhanced control over regioselectivity and yield. Furthermore, the application of flow chemistry presents an opportunity for the continuous and scalable production of the target compound, improving safety and process control.

Novel Catalytic Transformations: The functional groups of this compound—the ethyl and carbaldehyde moieties—are ripe for exploration through modern catalytic methods. Research into the asymmetric catalysis of reactions involving the carbaldehyde group could lead to the synthesis of valuable chiral derivatives. Moreover, developing catalytic C-H activation strategies to functionalize the ethyl group or the oxadiazole ring itself would open a vast chemical space for creating new analogues with tailored properties. The use of photocatalysis and electrocatalysis are also promising avenues for achieving unique transformations not accessible through traditional thermal methods. nih.gov

Synthetic ApproachPotential AdvantagesResearch Focus
Flow Chemistry Improved safety, scalability, and process control.Development of continuous processes for synthesis and derivatization.
Asymmetric Catalysis Access to enantiomerically pure derivatives.Catalytic additions to the carbaldehyde group.
C-H Activation Direct functionalization of the ethyl group and heterocyclic core.regioselective modification to build molecular complexity.
Green Catalysis Reduced environmental impact, use of renewable resources.Application of biocatalysts or earth-abundant metal catalysts. researchgate.netacs.org

Investigation of Unconventional Reactivity and Photochemical Pathways

The inherent stability of the 1,2,5-oxadiazole ring is well-documented, but its behavior under non-classical conditions remains an area of significant interest. Future research should probe the boundaries of its reactivity, particularly through photochemical activation.

The photochemistry of 1,2,5-oxadiazoles is known to involve ring cleavage at the O1–N2 and C3–C4 bonds, leading to the formation of nitrile and nitrile oxide fragments. numberanalytics.com Investigating the specific photochemical decomposition of this compound could reveal unique pathways influenced by its substituents. For example, the aldehyde group could participate in intramolecular reactions following photo-induced ring opening. The photolysis of 3,4-disubstituted 1,2,5-oxadiazoles has been shown to yield nitriles and isocyanates, suggesting a potential route to novel reactive intermediates from the target compound. longdom.org

Exploring these pathways could lead to novel synthetic applications, where this compound serves as a photochemical precursor to complex molecules. Time-resolved spectroscopy studies would be invaluable in detecting and characterizing transient species, providing deep mechanistic insights.

Advanced Characterization Techniques for In-Situ Monitoring of Reactions

To fully understand and optimize the synthesis and subsequent transformations of this compound, the adoption of advanced, real-time analytical methods is crucial. Process Analytical Technology (PAT) offers a suite of tools to move beyond traditional offline analysis (like TLC and NMR of final products) to dynamic, in-situ monitoring. wikipedia.orgmt.com

Spectroscopic techniques such as in-situ Fourier Transform Infrared (FTIR) and Raman spectroscopy can provide real-time kinetic and mechanistic data by monitoring the concentration of reactants, intermediates, and products throughout a reaction. americanpharmaceuticalreview.comwaters.com For instance, the progress of a cyclization reaction to form the oxadiazole ring could be tracked by observing the disappearance of precursor functional groups and the appearance of characteristic ring vibrations. Similarly, mass spectrometry-based techniques, such as ambient sampling mass spectrometry, can offer rapid, direct analysis of reaction mixtures without sample preparation, allowing for the immediate identification of components and reaction progress. numberanalytics.commt.com

These advanced methods enable rapid process optimization, improve safety by identifying and controlling reaction excursions, and facilitate a deeper understanding of reaction mechanisms, which is essential for robust scale-up and manufacturing. americanpharmaceuticalreview.comatomfair.com

TechniqueInformation GainedPotential Application
In-Situ FTIR/Raman Real-time concentration profiles, reaction kinetics, intermediate detection. americanpharmaceuticalreview.comOptimizing synthesis, scale-up, and derivatization reactions.
Ambient Mass Spectrometry Rapid identification of products and byproducts without workup. mt.comHigh-throughput reaction screening and mechanistic studies.
In-Situ NMR Detailed structural information on species in solution.Elucidating complex reaction mechanisms and identifying transient intermediates.

Design of Next-Generation Functional Materials with Tailored Optoelectronic Properties

The 1,2,5-oxadiazole core is a known building block for functional materials due to its electronic properties. The specific substitution pattern of this compound provides a unique platform for designing next-generation materials. The aldehyde group is a versatile handle for creating extended π-conjugated systems through reactions like Knoevenagel or Wittig condensations.

Future research should focus on synthesizing a library of derivatives where the carbaldehyde is reacted with various electron-donating or electron-withdrawing moieties. This would allow for the systematic tuning of the molecule's highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels. Such tuning is critical for applications in organic electronics, including:

Organic Light-Emitting Diodes (OLEDs): Derivatives could be designed as novel emitters or host materials. Computational studies, such as Density Functional Theory (DFT), can predict the optoelectronic properties of designed molecules, guiding synthetic efforts. youtube.com

Organic Photovoltaics (OPVs): The oxadiazole unit can act as an electron-accepting moiety in donor-acceptor type materials for OPV applications.

Fluorescent Probes: Conjugated derivatives may exhibit interesting photophysical properties, such as solvatochromism or aggregation-induced emission, making them candidates for chemical sensors or bioimaging agents. researchgate.net

The goal would be to establish clear structure-property relationships, enabling the rational design of materials with specific, tailored optoelectronic characteristics based on the this compound scaffold.

High-Throughput Screening for Derivatization and Application Discovery

To accelerate the discovery of new applications for this compound, high-throughput screening (HTS) methodologies are indispensable. This approach can be applied in two primary domains: synthesis and biological/materials screening. longdom.orgnumberanalytics.com

Combinatorial Synthesis: The reactive aldehyde group is ideally suited for combinatorial chemistry. Automated, parallel synthesis platforms can be employed to react this compound with a large library of diverse reactants (e.g., amines, hydrazines, active methylene (B1212753) compounds) to rapidly generate a vast array of derivatives. This allows for the efficient exploration of the chemical space around the core scaffold.

Application Screening: Once a library of derivatives is created, HTS can be used to evaluate their potential in various applications. researchgate.net

Biological Screening: The library can be screened against a wide range of biological targets (e.g., enzymes, receptors) to identify potential new drug candidates.

Materials Discovery: Automated characterization techniques can screen the library for desired material properties, such as fluorescence, thermal stability, or conductivity, fast-tracking the identification of promising candidates for functional materials. numberanalytics.com

Computational HTS, or virtual screening, can precede experimental work. youtube.com By docking a virtual library of derivatives into the active sites of biological targets or by calculating their theoretical material properties, the most promising candidates can be prioritized for synthesis, saving significant time and resources.

Challenges and Prospects for Sustainable Chemical Production and Industrial Implementation

The transition of this compound and its derivatives from laboratory curiosities to industrially relevant compounds hinges on the development of sustainable and scalable production methods.

Challenges:

Scalability: Many novel synthetic methods developed in academic labs are not directly transferable to large-scale industrial production. Challenges include the cost of reagents and catalysts, safety considerations, and the need for specialized equipment.

Green Chemistry Metrics: Industrial processes must adhere to the principles of green chemistry, minimizing waste (high atom economy), reducing energy consumption, and using non-toxic, renewable materials. researchgate.netnumberanalytics.com Developing processes for this specific oxadiazole that meet these criteria will be a significant challenge.

Purification: Developing efficient, scalable, and environmentally friendly purification protocols to achieve the high purity required for applications like pharmaceuticals or electronics is often a major hurdle.

Prospects:

Green Synthetic Routes: The future lies in designing syntheses that utilize green solvents (like water or supercritical CO2), heterogeneous catalysts that can be easily recovered and reused, and energy-efficient reaction conditions, such as microwave or ultrasonic irradiation. africanjournalofbiomedicalresearch.com

Biocatalysis: The use of enzymes to perform specific transformations on the molecule offers the prospect of highly selective reactions under mild, aqueous conditions, representing an ultimate goal in sustainable synthesis.

Circular Economy: Designing synthetic pathways with the entire lifecycle in mind, including the potential for recycling catalysts and solvents, will be crucial for long-term industrial viability and environmental responsibility. africanjournalofbiomedicalresearch.com

Successfully addressing these challenges will not only enable the commercial application of this compound but also contribute to the broader goal of a more sustainable chemical industry.

Q & A

Q. What are the established synthetic pathways for 4-Ethyl-1,2,5-oxadiazole-3-carbaldehyde, and how do reaction conditions influence yield and purity?

Methodological Answer: The synthesis of 4-ethyl-1,2,5-oxadiazole derivatives typically involves cyclization or functionalization of precursor heterocycles. For example, analogous oxadiazole syntheses use reflux conditions with ethanol as a solvent and acetic acid as a catalyst (e.g., triazole derivatives in ). Reaction time (4–6 hours) and stoichiometric ratios (1:1 molar ratio of precursors) are critical for minimizing side products. Post-synthesis purification often employs reduced-pressure solvent evaporation and recrystallization (e.g., ethanol-based recrystallization in ). For this compound, substituent positioning and aldehyde group stability require inert atmospheres to prevent oxidation .

Q. How can researchers characterize the structural and electronic properties of this compound?

Methodological Answer: Key characterization techniques include:

  • NMR Spectroscopy : 1^1H and 13^13C NMR to confirm the oxadiazole ring, ethyl group, and aldehyde proton (δ ~9–10 ppm for aldehydes).
  • IR Spectroscopy : C=O stretch (~1700 cm1^{-1}) and C=N stretch (~1600 cm1^{-1}) for oxadiazole validation.
  • High-Resolution Mass Spectrometry (HRMS) : To verify molecular formula (e.g., C5_5H7_7N2_2O2_2 for the core structure).
  • X-ray Crystallography : For definitive confirmation of molecular geometry (as applied to similar oxadiazoles in ).
    Cross-referencing with PubChem data (InChIKey: DQXINEAFJDSPDD) ensures consistency in structural assignments .

Q. What stability challenges are associated with this compound during storage and handling?

Methodological Answer: The aldehyde group is prone to oxidation and nucleophilic attack. Storage recommendations include:

  • Temperature : –20°C under inert gas (argon/nitrogen) to prevent dimerization or hydrate formation.
  • Light Sensitivity : Amber glass containers to avoid photodegradation.
  • Solvent Choice : Anhydrous dimethylformamide (DMF) or dichloromethane (DCM) for dissolution, avoiding protic solvents like water or ethanol unless stabilized (e.g., acetic acid in ). Stability studies should monitor degradation via HPLC or TLC over time .

Q. How can researchers screen the biological activity of this compound?

Methodological Answer:

  • In Vitro Assays : Test against enzyme targets (e.g., Mycobacterium tuberculosis enoyl-ACP reductase) using spectrophotometric methods.
  • Cell-Based Models : Evaluate cytotoxicity in mammalian cell lines (e.g., HEK-293) via MTT assays.
  • Animal Models : For anti-infective potential, use rabbit tuberculosis models (e.g., dosing at 10 mg/kg, as in ) with histopathological analysis of organs to assess toxicity.
    Dose-response curves and comparative studies with existing drugs (e.g., isoniazid in ) are essential for validating efficacy .

Advanced Research Questions

Q. What computational approaches are suitable for predicting the reactivity and binding affinity of this compound?

Methodological Answer:

  • Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to predict electrophilic/nucleophilic sites.
  • Molecular Dynamics (MD) : Simulate ligand-protein interactions (e.g., with bacterial enzyme targets) using software like GROMACS or AMBER.
  • QSAR Modeling : Correlate substituent effects (ethyl vs. methyl groups) with bioactivity using descriptors like logP and polar surface area.
    Validate predictions with experimental IC50_{50} values and crystallographic data .

Q. How can researchers resolve contradictory data in the pharmacological profiling of this compound?

Methodological Answer: Contradictions may arise from:

  • Solubility Variability : Use standardized DMSO stock solutions with ≤0.1% v/v in assays.
  • Metabolic Instability : Perform microsomal stability assays (e.g., liver S9 fractions) to identify reactive metabolites.
  • Off-Target Effects : Employ siRNA knockdown or CRISPR-Cas9 models to isolate target pathways.
    Replicate studies across multiple labs and validate with orthogonal methods (e.g., SPR for binding affinity vs. enzymatic assays) .

Q. What strategies optimize the synthetic yield of this compound for scalable research applications?

Methodological Answer:

  • Catalyst Screening : Test Lewis acids (e.g., ZnCl2_2) or organocatalysts to enhance cyclization efficiency.
  • Microwave-Assisted Synthesis : Reduce reaction time (e.g., 30 minutes vs. 4 hours) and improve regioselectivity.
  • Flow Chemistry : Continuous flow systems for precise temperature control and reduced byproduct formation.
    Monitor progress with in-line FTIR or LC-MS and optimize workup protocols (e.g., column chromatography gradients) .

Q. What analytical challenges exist in detecting trace impurities in this compound, and how can they be mitigated?

Methodological Answer:

  • HPLC-MS : Use C18 columns with 0.1% formic acid in acetonitrile/water gradients to separate aldehydes from hydrates or dimers.
  • NMR Spiking : Add authentic samples of suspected impurities (e.g., oxadiazole N-oxides) to identify unknown peaks.
  • Elemental Analysis : Confirm purity (>95%) and detect heavy metal residues from catalysts.
    Implement quality-by-design (QbD) principles for method validation and adhere to ICH guidelines .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.